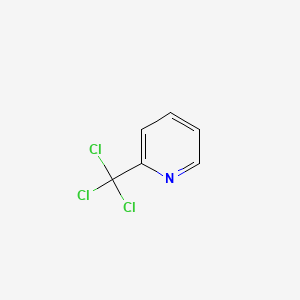
2-(Trichloromethyl)pyridine
概要
説明
2-(Trichloromethyl)pyridine: is a chemical compound with the molecular formula C6H4Cl3N . It is a derivative of pyridine, where a trichloromethyl group is attached to the second position of the pyridine ring. This compound is known for its applications in various fields, including agriculture and pharmaceuticals. It is often used as an intermediate in the synthesis of other chemicals and as a nitrification inhibitor in fertilizers.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 2-(Trichloromethyl)pyridine typically involves the chlorination of 2-methylpyridine. The process includes the following steps:
Chlorination: 2-methylpyridine is treated with chlorine gas in the presence of a catalyst such as iron or zinc chloride.
Purification: The crude product is purified through distillation or recrystallization to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves continuous reactions to ensure safety and efficiency. The process includes:
Water Gasification: Using 2-trichloromethyl as the initial material, water gasification is carried out.
Catalysis: Activated carbon with metal ion oxides (such as iron or zinc) is used as a catalyst, and nitrogen is used as a carrier gas.
化学反応の分析
Types of Reactions: 2-(Trichloromethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form 6-chloropicolinic acid.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the trichloromethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 6-chloropicolinic acid.
Reduction: Various less chlorinated pyridine derivatives.
Substitution: Products depend on the nucleophile used, such as amino or thiol-substituted pyridines.
科学的研究の応用
2-(Trichloromethyl)pyridine has several applications in scientific research:
Environmental Studies: It is studied for its impact on soil nitrogen dynamics and greenhouse gas emissions.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Chemical Research: It is used in the synthesis of other pyridine derivatives and as a reagent in organic synthesis.
作用機序
The mechanism of action of 2-(Trichloromethyl)pyridine involves its interaction with nitrifying bacteria, particularly Nitrosomonas europaea . It inhibits the enzyme ammonia monooxygenase , which is responsible for the oxidation of ammonia to hydroxylamine. This inhibition disrupts the nitrification process, reducing the conversion of ammonium to nitrate in soil .
類似化合物との比較
2-Chloro-6-(trichloromethyl)pyridine:
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used in the production of crop-protection products.
Trifluoromethylpyridine: Known for its applications in agrochemicals and pharmaceuticals.
Uniqueness: 2-(Trichloromethyl)pyridine is unique due to its specific application as a nitrification inhibitor and its role as an intermediate in the synthesis of various chemical compounds. Its ability to inhibit nitrification makes it valuable in agriculture for improving nitrogen use efficiency and reducing environmental impact .
特性
IUPAC Name |
2-(trichloromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3N/c7-6(8,9)5-3-1-2-4-10-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQJMEHRXVENSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10195931 | |
| Record name | Pyridine, 2-(trichloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10195931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4377-37-1 | |
| Record name | 2-(Trichloromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4377-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2-(trichloromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004377371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 2-(trichloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10195931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



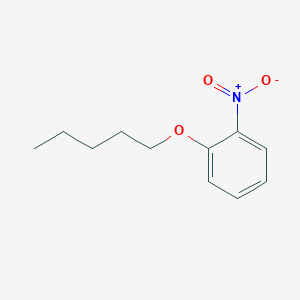
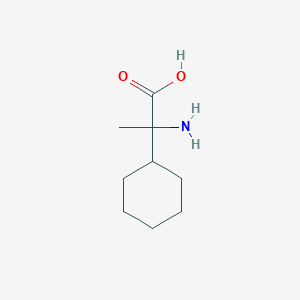


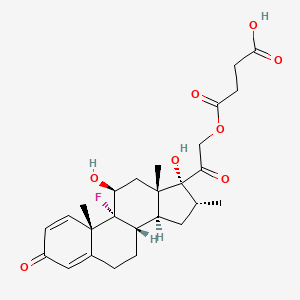



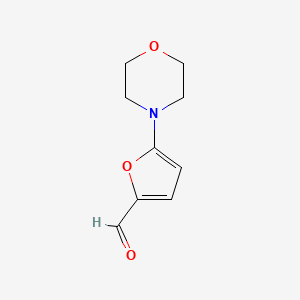
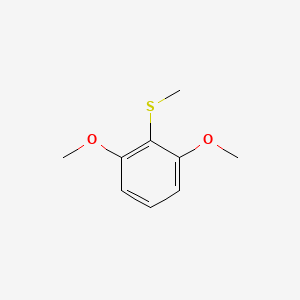
![2-[4-(Hexyloxy)phenyl]-5-octylpyrimidine](/img/structure/B1594973.png)
![4-{(E)-[(4-methylphenyl)imino]methyl}phenol](/img/structure/B1594976.png)

